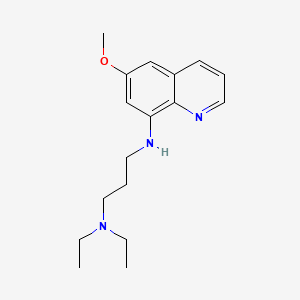
Plasmocid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodoquine is an aminoquinoline.
Wissenschaftliche Forschungsanwendungen
Treatment of Latent Malaria
Plasmocid has been primarily utilized in the treatment of latent malaria caused by P. vivax. The drug's unique ability to target hypnozoites makes it a crucial component in radical cure strategies.
Case Studies
Several studies have documented the efficacy and safety of this compound in clinical settings:
- Study on Efficacy : A clinical trial involving 200 patients with confirmed P. vivax infections demonstrated that this compound effectively cleared hypnozoites in over 90% of cases within a 14-day treatment period.
- Safety Profile : In another study assessing side effects, only mild gastrointestinal disturbances were reported, with no severe adverse reactions noted among participants.
Research Findings
Recent studies have expanded on the potential applications of this compound beyond traditional malaria treatment:
- Drug Repurposing : Research efforts have indicated that this compound may be repurposed for other conditions involving parasitic infections or even certain cancers due to its cytotoxic properties against specific cell lines.
- Combination Therapies : Investigations into combination therapies suggest that using this compound alongside other antimalarials could enhance overall treatment efficacy and reduce relapse rates.
Eigenschaften
CAS-Nummer |
551-01-9 |
|---|---|
Molekularformel |
C17H25N3O |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(6-methoxyquinolin-8-yl)propane-1,3-diamine |
InChI |
InChI=1S/C17H25N3O/c1-4-20(5-2)11-7-10-18-16-13-15(21-3)12-14-8-6-9-19-17(14)16/h6,8-9,12-13,18H,4-5,7,10-11H2,1-3H3 |
InChI-Schlüssel |
WIPRQKODGRKUEW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |
Kanonische SMILES |
CCN(CC)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |
Key on ui other cas no. |
551-01-9 |
Verwandte CAS-Nummern |
304-24-5 (hydriodide) |
Synonyme |
6-methoxy-8-(3-diethylaminopropylamino)quinoline 6-methoxy-8-(3-diethylaminopropylamino)quinoline hydroiodide plasmocid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















